1,2,3,4-Tetrafluoro-5-iodobenzene
Overview
Description
1,2,3,4-Tetrafluoro-5-iodobenzene is an organic compound with the molecular formula C6HF4I It is a derivative of benzene, where four hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrafluoro-5-iodobenzene can be synthesized through several methods. One common approach involves the halogen exchange reaction, where a fluorinated benzene derivative reacts with iodine or an iodine-containing reagent under specific conditions. For example, the reaction of 1,2,3,4-tetrafluorobenzene with iodine in the presence of a catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogen exchange reactions. These reactions are carried out in reactors designed to handle the specific reagents and conditions required for efficient production. The process may involve the use of solvents, catalysts, and controlled temperatures to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrafluoro-5-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Coupling Reactions: Palladium catalysts are often used in coupling reactions, with conditions including the presence of a base and a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the fluorinated benzene ring .
Scientific Research Applications
1,2,3,4-Tetrafluoro-5-iodobenzene has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Medicinal Chemistry: Researchers explore its potential in drug development, particularly in designing molecules with improved pharmacokinetic properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrafluoro-5-iodobenzene in chemical reactions involves the activation of the carbon-iodine bond. This bond is relatively weak compared to carbon-fluorine bonds, making it more reactive in substitution and coupling reactions. The presence of fluorine atoms can also influence the electronic properties of the molecule, affecting its reactivity and interaction with other compounds .
Comparison with Similar Compounds
Similar Compounds
Iodobenzene: A simpler analog with only one iodine atom and no fluorine atoms.
Pentafluoroiodobenzene: Contains five fluorine atoms and one iodine atom.
Uniqueness
1,2,3,4-Tetrafluoro-5-iodobenzene is unique due to its specific substitution pattern, which provides a balance between reactivity and stability. The presence of both fluorine and iodine atoms allows for versatile applications in organic synthesis and material science, making it a valuable compound for researchers .
Properties
IUPAC Name |
1,2,3,4-tetrafluoro-5-iodobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF4I/c7-2-1-3(11)5(9)6(10)4(2)8/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XACCVUAKQXEHKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1I)F)F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF4I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00501800 | |
Record name | 1,2,3,4-Tetrafluoro-5-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00501800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5121-89-1 | |
Record name | 1,2,3,4-Tetrafluoro-5-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00501800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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